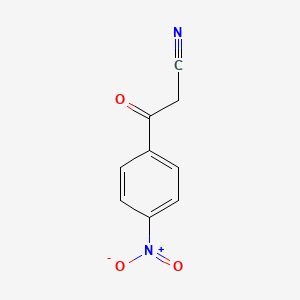

3-(4-Nitrophenyl)-3-oxopropanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-nitrophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPCBNFJFSXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343678 | |

| Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-43-5 | |

| Record name | 3-(4-Nitrophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Nitrophenyl)-3-oxopropanenitrile (CAS 3383-43-5): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)-3-oxopropanenitrile (also known as 4-nitrobenzoylacetonitrile), CAS number 3383-43-5. This document delves into the core chemical and physical properties of this versatile compound, detailed spectroscopic characterization, and robust synthesis protocols. Furthermore, it explores its chemical reactivity and its significant role as a synthetic intermediate in the development of heterocyclic compounds and potentially novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: A Versatile Building Block

This compound is a polyfunctional molecule that serves as a pivotal building block in organic synthesis.[1][2][3][4] Its structure, incorporating a 4-nitrophenyl ring, a ketone, and a nitrile group, imparts a unique reactivity profile that is highly attractive for the construction of complex molecular architectures, particularly heterocyclic systems. The strong electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the adjacent carbonyl and the methylene protons, making it a valuable precursor for a variety of chemical transformations. This guide will explore the fundamental properties, synthesis, and synthetic applications of this important intermediate.

Physicochemical and Spectroscopic Properties

General Properties

This compound is a yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3383-43-5 | [1] |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 135 °C | [5] |

| Boiling Point (Predicted) | 387.1 ± 22.0 °C | [5] |

| Density (Predicted) | 1.332 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 6.38 ± 0.10 | [5] |

| InChI | InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2 | [1] |

| SMILES | C1=CC(=CC=C1C(=O)CC#N)--INVALID-LINK--[O-] | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data provides a reference for its characterization.[6][7]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A publication reports the following ¹H NMR data for this compound in CDCl₃: δ 8.40 (d, J = 8.8 Hz, 2H), 8.11 (d, J = 8.8 Hz, 2H), 4.22 (s, 2H).[1] The two doublets are characteristic of the para-substituted aromatic protons, while the singlet corresponds to the active methylene protons.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.[6] For the nitrile group (C≡N), a sharp peak is anticipated around 2250 cm⁻¹. The carbonyl group (C=O) should exhibit a strong absorption band in the region of 1680-1700 cm⁻¹. The nitro group (NO₂) will typically show two strong bands around 1520 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations will also be present.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is a valuable tool for determining the molecular weight and fragmentation pattern. Predicted collision cross-section data for various adducts are available, which is useful for mass spectrometry analysis.[1]

-

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of an activated 4-nitrobenzoyl derivative with a cyanide source.

Synthesis from an N-Acylcarbamate Precursor

A documented procedure involves the reaction of tert-butyl (4-nitrobenzoyl)(phenyl)carbamate with acetonitrile in the presence of a strong base like Lithium Hexamethyldisilazide (LiHMDS).[1]

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, charge N-phenyl-N-tosylbenzamide (or a similar activated precursor like tert-butyl (4-nitrobenzoyl)(phenyl)carbamate) (1.0 mmol), acetonitrile (2.0 mmol), and toluene (30 mL).[1]

-

Addition of Base: Under an argon atmosphere, slowly add LiHMDS (1 M in THF, 3.0 mmol) to the solution.[1]

-

Reaction: Stir the resulting solution at room temperature for 15 hours.[1]

-

Work-up: Concentrate the reaction solution by evaporation. Quench the reaction with a saturated aqueous solution of NH₄Cl (40 mL) and dilute with ethyl acetate (100 mL).[1]

-

Extraction: Wash the organic layer with brine (3 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under vacuum.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 12:1) as the eluent to yield the pure product as a yellow solid.[1]

This method has been reported to provide a yield of approximately 69%.[1]

Chemical Reactivity and Synthetic Applications

The trifunctional nature of this compound makes it a highly versatile intermediate for the synthesis of various heterocyclic compounds.[1]

Reactivity Profile

-

Active Methylene Group: The methylene protons are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, making this position susceptible to deprotonation and subsequent alkylation or condensation reactions.

-

Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol or nucleophilic addition.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form nitrogen-containing heterocycles.

-

Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization and the synthesis of aniline derivatives.

Key Synthetic Applications

4.2.1. Synthesis of Polysubstituted 2-Aminothiophenes via Gewald Reaction

A prominent application of this compound and its analogs is in the Gewald reaction, a one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][8][9][10] This reaction typically involves the condensation of a ketone (or in this case, the β-ketonitrile acts as the carbonyl component), an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[8]

Diagram 2: Gewald Reaction for 2-Aminothiophene Synthesis

Caption: The Gewald reaction utilizing this compound.

The resulting 2-aminothiophene scaffolds are of significant interest in medicinal chemistry as they are key intermediates in the development of kinase inhibitors and other therapeutic agents.[8]

4.2.2. Precursor for Other Heterocycles

The reactivity of this compound also allows for its use in the synthesis of other important heterocyclic systems such as pyridines, pyrimidines, and pyrazoles through condensation and cyclization reactions.[11]

Potential in Drug Discovery and Development

While specific biological activity studies on this compound are not extensively reported, its role as a precursor to pharmacologically active molecules is significant. Nitro-containing compounds, in general, exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][12][13]

Derivatives of benzoylacetonitrile have been investigated for their neuro-immunomodulatory activity, showing potential in attenuating inflammatory responses in models of multiple sclerosis.[14] Furthermore, various halo-nitro compounds and other nitrophenyl derivatives have been screened for antimicrobial activity against a range of bacteria and fungi.[11][15][16]

A closely related compound, 1-(4-nitrophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one, is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant drug.[15] This highlights the potential of nitrophenyl-containing building blocks in the development of modern pharmaceuticals. The synthesis of Apixaban analogues often involves intermediates derived from precursors similar to this compound.[1][9][10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. Recommended storage temperature is 2-8°C.[5]

Conclusion

This compound is a valuable and versatile synthetic intermediate with a rich chemical profile. Its readily accessible functional groups provide a gateway to a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its synthetic utility. For researchers in drug discovery and organic synthesis, this compound represents a powerful tool for the construction of novel molecular entities with potential therapeutic applications.

References

- 1. rsc.org [rsc.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. frontiersin.org [frontiersin.org]

- 4. 1clickchemistry.com [1clickchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzoylacetonitrile as a novel anti-inflammatory compound on attenuating microglia and encephalitogenic T cell activation in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Biological Evaluation of Novel C14-C3’BzN–Linked Macrocyclic Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-(4-Nitrophenyl)-3-oxopropanenitrile

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(4-Nitrophenyl)-3-oxopropanenitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physical and chemical properties of this compound. The information presented herein is synthesized from established chemical principles and available data to provide a practical and in-depth understanding of this versatile synthetic intermediate.

Compound Identification and Molecular Structure

This compound, also known by its synonyms 2-cyano-4'-nitroacetophenone or 4-nitrobenzoylacetonitrile, is a polyfunctional organic compound.[1] Its structure is characterized by a 4-nitrophenyl group attached to a three-carbon chain containing both a ketone and a nitrile functional group.[2] This unique combination of functionalities makes it a highly reactive and valuable building block in synthetic chemistry.[2]

The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the reactivity of the adjacent ketone. Concurrently, the α-carbon, situated between the ketone and nitrile groups, possesses acidic protons, making it a key site for nucleophilic reactions.

Table 1: Core Compound Identifiers

| Identifier | Value |

| CAS Number | 3383-43-5[1][2] |

| Molecular Formula | C₉H₆N₂O₃[2] |

| Molecular Weight | 190.16 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 2-cyano-4'-nitroacetophenone, 4-Nitrobenzoylacetonitrile[1] |

| InChI | InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2[2] |

| SMILES | C1=CC(=CC=C1C(=O)CC#N)--INVALID-LINK--[O-][2] |

Physical and Chemical Properties

The compound is typically a yellow solid, a characteristic often associated with nitro-aromatic compounds.[2] Its physical state and solubility are critical considerations for its handling, storage, and use in reactions.

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow Solid | [2] |

| Melting Point | 135 °C | [3] |

| Boiling Point | 387.1 ± 22.0 °C (Predicted) | [3] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.38 ± 0.10 (Predicted) | [3] |

Solubility Profile

While specific quantitative solubility data is not widely published, the polarity of the functional groups (nitro, ketone, nitrile) suggests good solubility in polar aprotic solvents. Based on the behavior of similar compounds like nitrophenols, it is expected to be soluble in solvents such as acetone, acetonitrile, and ethyl acetate.[4][5] It is likely sparingly soluble in less polar solvents like toluene and has poor solubility in non-polar solvents like hexane and water.

Synthesis and Reactivity

The primary utility of this compound lies in its role as a synthetic intermediate for more complex molecules, particularly heterocycles and potential pharmaceutical agents.[2]

General Synthesis Route: Knoevenagel Condensation

A common and efficient method for synthesizing compounds of this class is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (in this case, 4-nitrobenzaldehyde) with a compound containing an active methylene group (like malononitrile). However, for this compound, a more direct route involves the reaction between an ester, such as ethyl 4-nitrobenzoate, and acetonitrile in the presence of a strong base.

Below is a representative, step-by-step protocol for this type of synthesis. Note: This is a generalized procedure and should be adapted and optimized under appropriate laboratory conditions.

Experimental Protocol: Synthesis via Acetonitrile Coupling

Objective: To synthesize this compound from ethyl 4-nitrobenzoate and acetonitrile.

Materials:

-

Ethyl 4-nitrobenzoate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous THF.

-

Addition of Reagents: Cool the mixture in an ice bath. A solution of ethyl 4-nitrobenzoate (1 equivalent) and anhydrous acetonitrile (2-3 equivalents) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes. The rationale for slow, cooled addition is to control the exothermic nature of the condensation reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3). This step protonates the enolate intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash removes any unreacted acidic starting materials.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The molecule's reactivity is dominated by its three functional groups:

-

Ketone: Can undergo standard ketone reactions such as reduction to a secondary alcohol or reductive amination.

-

Nitrile: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Active Methylene Group: The protons on the carbon between the carbonyl and nitrile groups are acidic and can be readily removed by a base to form a stable carbanion. This nucleophile can then participate in various C-C bond-forming reactions.

-

Nitro Group: Can be reduced to an amine, providing a route to 4-aminophenyl derivatives which are common pharmacophores.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (δ 7.5-8.5 ppm): The 4-nitrophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets due to the strong para-substitution. The protons ortho to the electron-withdrawing nitro group are expected to be downfield (δ ~8.2-8.4 ppm), while the protons ortho to the acyl group will be slightly upfield (δ ~7.8-8.0 ppm).

-

Aliphatic Region (δ ~4.0-4.5 ppm): The two protons of the methylene group (-CH₂-) are expected to appear as a singlet. Its position is downfield due to the deshielding effects of the adjacent carbonyl and nitrile groups.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.

-

Carbonyl Carbon (δ ~185-195 ppm): The ketone carbonyl carbon is expected to be significantly downfield.

-

Aromatic Carbons (δ ~120-155 ppm): Four signals are expected for the aromatic ring. The carbon bearing the nitro group (ipso-carbon) will be downfield (δ ~150 ppm), as will the carbon attached to the carbonyl group. The other two aromatic carbons will appear in the typical aromatic region.

-

Nitrile Carbon (δ ~115-120 ppm): The nitrile carbon signal is typically found in this region.

-

Methylene Carbon (δ ~30-40 ppm): The CH₂ carbon signal will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | |

| Nitrile (C≡N) Stretch | ~2225 | Strong, sharp absorption[2] |

| Ketone (C=O) Stretch | ~1700 | Strong absorption |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands |

| Nitro (NO₂) Asymmetric Stretch | ~1520 | Strong absorption |

| Nitro (NO₂) Symmetric Stretch | ~1350 | Strong absorption |

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 190. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂) to give a fragment at m/z = 144, and cleavage at the acyl-C bond to produce the 4-nitrophenylacylium ion at m/z = 150.

Safety and Handling

As with any chemical, proper safety protocols must be followed. Available safety data indicates that this compound should be handled with care.

-

Hazards: The compound may cause respiratory irritation. It is considered harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]

Applications in Research and Development

The strategic placement of reactive functional groups makes this compound a valuable precursor in medicinal chemistry and materials science.[2] Its ability to participate in cyclization and condensation reactions makes it a key starting material for the synthesis of a wide range of nitrogen- and oxygen-containing heterocyclic compounds, such as pyridines and pyrimidines, which are prevalent scaffolds in many biologically active molecules.[8]

Caption: Synthetic utility of this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Analysis of 3-(4-Nitrophenyl)-3-oxopropanenitrile: A Guide for Researchers

Introduction

3-(4-Nitrophenyl)-3-oxopropanenitrile, also known as 4-Nitrobenzoylacetonitrile (CAS No. 3383-43-5), is a key organic intermediate possessing a unique trifecta of functional groups: an aromatic nitro group, a ketone, and a nitrile.[1][2] This molecular architecture makes it a versatile precursor in the synthesis of various heterocyclic compounds and pharmaceutically active molecules.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring purity, verifying identity, and understanding its reactivity in subsequent synthetic steps.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral features, providing field-proven insights for researchers in chemical synthesis and drug development.

-

Molecular Formula: C₉H₆N₂O₃

-

Molecular Weight: 190.16 g/mol

-

Appearance: Typically a yellow solid[1]

Below is the chemical structure of this compound, illustrating the key functional groups that dictate its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For β-ketonitriles like our target compound, a crucial consideration is the potential for keto-enol tautomerism. In solution, the compound can exist as an equilibrium between the keto form (shown above) and its enol tautomer. The choice of NMR solvent can significantly influence this equilibrium. Protic solvents may facilitate proton exchange, while aprotic solvents like DMSO-d₆ can stabilize the enol form through hydrogen bonding, leading to the appearance of distinct signals for both tautomers.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the para-substituted aromatic ring, a characteristic AA'BB' system is expected, which often simplifies to two distinct doublets if the substituent effects are strong.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form) Predicted in CDCl₃ at 400 MHz. Data is inferred from analysis of analogous compounds like p-nitrophenylacetonitrile and benzoylacetonitrile.[3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.40 | Doublet (d) | 2H | Ar-H (ortho to NO₂) | Protons are deshielded by the strong electron-withdrawing nitro group and the adjacent carbonyl group. |

| ~ 8.15 | Doublet (d) | 2H | Ar-H (meta to NO₂) | Protons are less deshielded than their ortho counterparts but still downfield due to the nitro group's influence. |

| ~ 4.10 | Singlet (s) | 2H | -CH₂- (Methylene) | The methylene protons are adjacent to two powerful electron-withdrawing groups (carbonyl and nitrile), shifting them significantly downfield. |

Field Insight: The singlet for the methylene protons (-CH₂-) is a key diagnostic signal. Its integration value of 2H and its downfield position confirm the core structure. In the presence of the enol tautomer, this singlet's intensity would decrease, and a new singlet for the enol vinyl proton (=CH-) would appear further downfield (~5.5-6.5 ppm), along with a broad singlet for the enol hydroxyl proton (-OH).

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the low natural abundance of ¹³C, C-C coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted in CDCl₃ at 100 MHz. Data is inferred from analysis of analogous compounds.[5][6][7]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 188.0 | C=O (Ketone) | The carbonyl carbon is highly deshielded, appearing far downfield as is characteristic for ketones. |

| ~ 151.0 | Ar-C (C-NO₂) | Quaternary carbon attached to the nitro group is strongly deshielded. |

| ~ 141.0 | Ar-C (C-C=O) | The ipso-carbon attached to the carbonyl group. |

| ~ 130.0 | Ar-CH (ortho to NO₂) | Aromatic CH carbons adjacent to the electron-withdrawing nitro group. |

| ~ 124.0 | Ar-CH (meta to NO₂) | Aromatic CH carbons further from the nitro group. |

| ~ 116.0 | C≡N (Nitrile) | The nitrile carbon appears in the characteristic region for sp-hybridized carbons. |

| ~ 30.0 | -CH₂- (Methylene) | The methylene carbon is shifted downfield due to the adjacent electron-withdrawing carbonyl and nitrile. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of functional groups. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of this compound is dominated by strong, characteristic absorptions from its three primary functional groups.

Table 3: Key IR Absorption Bands for this compound Data is based on characteristic frequencies for known functional groups.[8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Causality Behind the Observation |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic | Stretching of sp² C-H bonds on the phenyl ring. |

| ~ 2250 | Sharp, Medium | C≡N Stretch | Nitrile | The C≡N triple bond is relatively polar, resulting in a distinct, sharp absorption in a clean region of the spectrum.[11] |

| ~ 1700 | Strong | C=O Stretch | Ketone | A very strong and sharp absorption due to the large change in dipole moment during the stretching of the polar C=O bond. |

| ~ 1600, ~1475 | Medium | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~ 1530 | Strong | N-O Asymmetric Stretch | Aromatic Nitro Group | One of the two most characteristic and intense absorptions for a nitro group. |

| ~ 1350 | Strong | N-O Symmetric Stretch | Aromatic Nitro Group | The second characteristic strong absorption for the nitro functional group. |

Field Insight: The combination of three intense and highly characteristic peaks—the C=O stretch (~1700 cm⁻¹), the two N-O stretches (~1530 and ~1350 cm⁻¹), and the sharp C≡N stretch (~2250 cm⁻¹)—provides unambiguous confirmation of the compound's core structure. The absence of a broad absorption band around 3300 cm⁻¹ would indicate the sample exists predominantly in the keto form and is free of hydroxyl impurities.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. The choice of ionization technique is critical. Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion ([M+H]⁺), ideal for confirming molecular weight. Electron Ionization (EI) is a hard technique that causes extensive fragmentation, providing a "fingerprint" of the molecule's structure.

Table 4: Predicted Mass Spectrometry Data for this compound Data for adducts is from experimental prediction. Fragmentation data is based on established chemical principles.[1][12]

| Ionization Mode | m/z (Daltons) | Proposed Ion/Fragment | Rationale for Formation |

| ESI (+) | 191.04 | [M+H]⁺ (Protonated Molecule) | Soft ionization protonates the molecule, typically at the carbonyl oxygen or nitrile nitrogen. Confirms MW of 190.16.[1] |

| ESI (+) | 213.03 | [M+Na]⁺ (Sodium Adduct) | Common adduct formed in ESI when trace sodium salts are present.[1] |

| EI | 190 | [M]⁺˙ (Molecular Ion) | The intact molecule after loss of one electron. |

| EI | 144 | [M - NO₂]⁺ | Loss of a neutral nitro radical (•NO₂, 46 Da) is a very common fragmentation pathway for aromatic nitro compounds.[13] |

| EI | 122 | [C₆H₄C(O)CH₂CN]⁺ or [C₆H₄NO₂]⁺˙ | Could represent loss of the nitro group or cleavage to form the 4-nitrophenyl cation. |

| EI | 104 | [M - NO₂ - C₂H₂O]⁺ or [C₆H₄CO]⁺˙ | Subsequent fragmentation or direct formation of the benzoyl cation fragment. |

| EI | 76 | [C₆H₄]⁺˙ | Loss of the entire side chain and nitro group, resulting in a benzyne radical cation. |

Key Fragmentation Pathways (EI)

Under high-energy Electron Ionization (EI), the molecular ion ([M]⁺˙ at m/z 190) is formed, which then undergoes fragmentation. The most probable cleavage points are dictated by the stability of the resulting fragments.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Use a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer for high-resolution mass accuracy.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column to ensure purity before it enters the mass spectrometer.

-

Data Acquisition (ESI):

-

Set the ESI source to positive ion mode.

-

Acquire data over a mass range of m/z 50-500.

-

Obtain a full scan MS spectrum to identify the [M+H]⁺ and other adducts.

-

Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 191) and fragmenting it to confirm structural motifs.

-

Integrated Spectroscopic Workflow

Effective structural elucidation relies on the synergistic use of multiple analytical techniques. No single method provides all the necessary information. The workflow below illustrates how NMR, IR, and MS data are integrated to provide a self-validating system for the characterization of this compound.

Caption: Workflow for synergistic structural elucidation.

Conclusion

The spectroscopic profile of this compound is uniquely defined by the interplay of its aromatic nitro, ketone, and nitrile functionalities. The ¹H NMR spectrum is characterized by two downfield aromatic doublets and a key methylene singlet around 4.10 ppm. The IR spectrum provides definitive evidence of all three functional groups with strong, characteristic absorptions for the C=O (~1700 cm⁻¹), N-O (~1530, ~1350 cm⁻¹), and C≡N (~2250 cm⁻¹) bonds. Finally, mass spectrometry confirms the molecular weight of 190.16 g/mol via the protonated molecular ion at m/z 191.04 and reveals characteristic fragmentation patterns, such as the loss of a nitro group. Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzeneacetonitrile, 4-nitro- [webbook.nist.gov]

- 3. Benzoylacetonitrile(614-16-4) 1H NMR spectrum [chemicalbook.com]

- 4. uni-saarland.de [uni-saarland.de]

- 5. Benzoylacetonitrile(614-16-4) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Nitrobenzoyl chloride(122-04-3) 13C NMR spectrum [chemicalbook.com]

- 7. compoundchem.com [compoundchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)-3-oxopropanenitrile

This guide provides a comprehensive overview of the synthesis and characterization of 3-(4-Nitrophenyl)-3-oxopropanenitrile, a key intermediate in the development of various pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and thorough analytical methodologies.

Introduction

This compound, also known as 4-nitrobenzoylacetonitrile, is a yellow solid organic compound with the molecular formula C₉H₆N₂O₃.[1][2] Its chemical structure features a 4-nitrophenyl group attached to a β-ketonitrile moiety. This unique combination of a ketone, a nitrile, and a nitro group makes it a highly reactive and versatile building block in organic synthesis.[1] The presence of these functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of heterocyclic compounds and other pharmaceutically active molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3383-43-5 | [1][2] |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Melting Point | 135 °C | [2] |

| Boiling Point | 387.1 ± 22.0 °C (Predicted) | [2] |

| Density | 1.332 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 6.38 ± 0.10 (Predicted) | [2] |

| Appearance | Yellow Solid | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic pathways. The most common and efficient methods involve condensation reactions, such as the Claisen and Knoevenagel condensations.

Claisen Condensation Approach

A primary synthetic route involves a crossed Claisen condensation, a carbon-carbon bond-forming reaction between an ester and another carbonyl compound.[4][5][6][7][8] In this case, an ester of 4-nitrobenzoic acid, such as methyl 4-nitrobenzoate, reacts with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.[4][5][6]

The mechanism is initiated by the deprotonation of acetonitrile by the strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 4-nitrobenzoate ester. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile. The use of a strong, non-nucleophilic base is crucial to favor the condensation reaction over competing side reactions.[4][6]

Caption: Claisen condensation for the synthesis of this compound.

Knoevenagel Condensation Approach

Another viable synthetic route is the Knoevenagel condensation, which involves the reaction of an active methylene compound with a carbonyl group.[9][10] While a direct Knoevenagel condensation to form the target molecule is less common, a related approach involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a weak base like piperidine.[1] This reaction, however, typically leads to the formation of 2-(4-nitrobenzylidene)malononitrile. Subsequent hydrolysis and decarboxylation steps would be necessary to arrive at the desired product, making this a multi-step and potentially lower-yielding process.

Experimental Protocol: Claisen Condensation Synthesis

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Methyl 4-nitrobenzoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF.

-

Addition of Reactants: A solution of methyl 4-nitrobenzoate and anhydrous acetonitrile in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C under a nitrogen atmosphere.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0 °C to neutralize the excess base.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and analytical techniques.

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The protons on the 4-nitrophenyl ring will typically appear as two doublets in the downfield region (around δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons adjacent to the carbonyl and nitrile groups are expected to appear as a singlet in the range of δ 4.0-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 190 ppm), the nitrile carbon (around 115 ppm), and the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:

-

C≡N stretch: A sharp, intense peak around 2250 cm⁻¹ is indicative of the nitrile group.[11]

-

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponds to the ketone carbonyl group.

-

N-O stretch (nitro group): Two strong bands are expected around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (190.16 g/mol ).[1][2] Fragmentation patterns can provide further structural confirmation.

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 191.04512 |

| [M+Na]⁺ | 213.02706 |

| [M-H]⁻ | 189.03056 |

Source: Vulcanchem[1]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₉H₆N₂O₃.

Applications and Safety

Applications

This compound is a valuable intermediate in organic synthesis.[1] Its reactivity allows for the construction of various heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, the nitrile group can be hydrolyzed to a carboxylic acid or converted into other functional groups, and the ketone can participate in condensation reactions to form pyrazoles and other heterocycles.[3] These derivatives have potential applications as pharmaceutical intermediates.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[13] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[13] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Table 3: Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: ChemicalBook[13]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Claisen condensation offers a reliable and efficient method for its preparation. A combination of spectroscopic and analytical techniques is crucial for the unambiguous confirmation of its structure and purity. The versatile reactivity of this compound makes it a valuable building block for the synthesis of a wide range of organic molecules with potential applications in the pharmaceutical and materials science industries. Adherence to proper safety protocols is essential when handling this compound.

References

- 1. This compound (3383-43-5) for sale [vulcanchem.com]

- 2. 3383-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-(4-Nitrophenyl)-3-oxopropanal | Benchchem [benchchem.com]

- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 5. CHEMISTRY [examjobexpertcontent.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Claisen condensation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Biological activity of 3-(4-Nitrophenyl)-3-oxopropanenitrile derivatives

An In-Depth Technical Guide to the Biological Activity of 3-(4-Nitrophenyl)-3-oxopropanenitrile Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for evaluating this promising class of compounds.

Introduction: The Chemical and Therapeutic Significance

This compound is a versatile chemical intermediate characterized by a nitrophenyl ring linked to an oxopropanenitrile chain.[1] This structure serves as a valuable scaffold in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds and other pharmaceutically active molecules.[1] The presence of the nitro (NO₂) group is particularly significant; it is a well-established pharmacophore in numerous approved drugs and investigational compounds.[2][3] The nitro group's strong electron-withdrawing nature and its capacity to undergo bioreduction to form reactive radical species are central to the diverse biological activities exhibited by its parent molecules, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4] This guide delves into the key biological activities of derivatives synthesized from this core structure, providing both mechanistic insights and practical methodologies.

Synthetic Pathways and Molecular Diversification

The core this compound structure is accessible through several established synthetic routes, making it an attractive starting point for library synthesis and lead optimization.

Core Synthesis Methodologies

Two primary methods for synthesizing the parent compound are:

-

Knoevenagel Condensation: This is a predominant pathway involving the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a basic catalyst.[1] This method is efficient and proceeds under relatively mild conditions.

-

Nucleophilic Substitution: An alternative route involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with a cyanide source, such as sodium cyanide.[5]

A Scaffold for Heterocyclic Chemistry

The true value of this compound lies in its utility as a precursor for more complex, biologically active molecules. The reactive nitrile and keto groups enable cyclization reactions to form diverse heterocyclic systems. For instance, it is a key building block in the Gewald reaction for synthesizing substituted 2-aminothiophenes, which are themselves important pharmacophores.[6][7] Reaction with hydrazine derivatives can yield pyrazole-based compounds, another class known for its wide range of bioactivities.[5]

Caption: Key synthetic routes to the core scaffold and its derivatives.

Anticancer Activity: A Promising Frontier

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The incorporation of this moiety into other heterocyclic systems, such as thiazolidinones, has yielded compounds with potent cytotoxic effects against a range of human cancer cell lines.

Mechanistic Insights and Structure-Activity Relationships (SAR)

Studies on hybrid molecules have been particularly fruitful. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed high antimitotic activity.[8] SAR analysis revealed that the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was essential for the observed anticancer effects.[8] The mechanism of action for many nitroaromatic anticancer agents involves the enzymatic reduction of the nitro group within the hypoxic (low oxygen) environment of solid tumors, leading to the formation of cytotoxic radicals that damage DNA and other critical cellular components.

Quantitative Evaluation of Cytotoxicity

The efficacy of these compounds is typically evaluated using dose-response parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

| Compound ID | Mean GI₅₀ (µM) | Mean TGI (µM) | Mean LC₅₀ (µM) | Active Against Cell Lines | Reference |

| 2f | 2.80 | 32.3 | 80.8 | NCI-60 Panel | [8] |

| 2h | 1.57 | 13.3 | 65.0 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | [8] |

| 4a (Methyl derivative) | 2.3 | - | - | Highly selective for CNS (SNB-75) | [9] |

| 4c (Trifluoromethyl derivative) | 1.74 | - | - | Selective for Leukemia (CCRF-CEM) | [9] |

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., U-87 glioblastoma, MDA-MB-231 breast cancer) in a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of appropriate culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Antimicrobial Activity: Combating Drug Resistance

Nitro-containing compounds have a long history as antimicrobial agents, and derivatives of this compound continue this legacy.[2][11] Their broad-spectrum activity makes them attractive candidates for tackling drug-resistant pathogens.

Mechanism of Antimicrobial Action

The primary mechanism involves the reduction of the nitro group by microbial nitroreductases into highly reactive nitrogen species (e.g., nitroso, hydroxylamino, and amino derivatives) and superoxide anions.[2][4] This "futile cycle" of reduction and reoxidation creates significant oxidative stress, damaging microbial DNA, proteins, and lipids, ultimately leading to cell death.[4] This multi-targeted approach is advantageous as it can be effective against both Gram-positive and Gram-negative bacteria and may slow the development of resistance.[4][11]

Spectrum of Activity and Potency

Derivatives have shown efficacy against a variety of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Moraxella catarrhalis.

| Compound Class | Derivative Example | Target Organism | MIC (µM) | Reference |

| Nitrobenzyl-oxy-phenol | 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 | [12] |

| Pleuromutilin Hybrid | NPDM (contains nitrophenyl-piperazinyl moiety) | MRSA ATCC 43300 | 1 (µg/mL) | [13] |

Note: MIC for NPDM was reported in µg/mL.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A reference antibiotic (e.g., ciprofloxacin) should also be tested.[12]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-20 µL from each well that shows no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular conditions. Certain nitrophenyl derivatives have shown promise as anti-inflammatory agents by modulating key pathways in the inflammatory cascade.

Targeting Inflammatory Mediators

The anti-inflammatory effects of related compounds are often achieved through the inhibition of pro-inflammatory enzymes and cytokines.[14][15] Key targets include:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins (e.g., PGE₂) at sites of inflammation.[14]

-

Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide (NO), a potent pro-inflammatory mediator.[14]

-

Pro-inflammatory Cytokines: Suppression of signaling molecules like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[14][16]

For example, studies on thiourea derivatives and chalcones containing nitrophenyl groups have demonstrated significant inhibition of inflammation in animal models.[17][18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compound orally (e.g., at doses of 25, 50, 100 mg/kg) or intraperitoneally.[14][16][17] A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like Diclofenac or Voltaren.[16][17]

-

Induction of Inflammation: One hour after compound administration, inject 0.1-0.2 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]

-

Edema Measurement: Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema (inflammation) at each time point relative to the initial paw volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Caption: Potential intervention points for nitrophenyl derivatives in the inflammatory pathway.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The inherent biological activity of the nitrophenyl moiety, combined with the synthetic accessibility of the core structure, provides a robust platform for generating novel compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives.

-

Lead Optimization: Systematically modifying the core structure to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity.

-

In Vivo Efficacy: Advancing lead compounds into more complex animal models of cancer, infectious disease, and chronic inflammation to validate their therapeutic potential.

The continued exploration of this chemical class holds significant promise for addressing unmet needs in oncology, infectious disease, and the treatment of inflammatory disorders.

References

- 1. This compound (3383-43-5) for sale [vulcanchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. 3-(4-Nitrophenyl)-3-oxopropanal | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature [ijabbr.com]

- 12. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. khu.elsevierpure.com [khu.elsevierpure.com]

- 15. Anti-inflammatory effects of phenolic compounds isolated from the fruits of Artocarpus heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. npaa.in [npaa.in]

Discovery and history of 3-(4-Nitrophenyl)-3-oxopropanenitrile

An In-Depth Technical Guide to 3-(4-Nitrophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of this compound, a key intermediate in synthetic organic chemistry. We will explore its historical context, synthesis, chemical properties, and its versatile role as a building block for a wide range of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Historical Context and Significance

The discovery of this compound, also known as p-nitrobenzoylacetonitrile, is not attributed to a single breakthrough moment but rather emerged from the broader exploration of β-ketonitriles in the mid-20th century. The development of synthetic dyes and pharmaceuticals spurred chemists to investigate versatile molecular scaffolds. The introduction of the electron-withdrawing nitro group onto the benzoylacetonitrile framework created a highly reactive and valuable intermediate. Its significance lies in the dual reactivity of the keto and nitrile groups, combined with the activating effect of the p-nitro group, making it a powerful precursor for synthesizing a variety of more complex molecules, particularly heterocyclic systems which are prevalent in medicinal chemistry.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Pale yellow to beige crystalline powder |

| Melting Point | 159-162 °C |

| Solubility | Soluble in acetone, DMF, DMSO; sparingly soluble in ethanol; insoluble in water. |

| CAS Number | 1453-06-1 |

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is through a Claisen condensation reaction. This reaction involves the condensation of an ester with a nitrile in the presence of a strong base.

Reaction Scheme

The synthesis involves the reaction of ethyl 4-nitrobenzoate with acetonitrile, facilitated by a strong base like sodium ethoxide.

Caption: General workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Ethyl 4-nitrobenzoate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (10%)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.

-

Addition of Reactants: To the stirred suspension, add anhydrous acetonitrile (1.5 equivalents). Subsequently, add a solution of ethyl 4-nitrobenzoate (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, then gently reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath. Quench the reaction by slowly adding 10% hydrochloric acid until the mixture is acidic (pH ~2-3). This will precipitate the product.

-

Isolation: Filter the resulting solid precipitate and wash it with cold water.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a pale yellow solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its nature as a 1,3-dicarbonyl equivalent. The methylene group is acidic and can be easily deprotonated, while the keto and nitrile functionalities are susceptible to nucleophilic attack. This makes it an excellent precursor for various heterocyclic systems.

Synthesis of Pyrazole Derivatives

One of the most common applications is in the synthesis of substituted pyrazoles through condensation with hydrazine derivatives. These compounds are of significant interest in medicinal chemistry. For instance, its reaction with hydrazine hydrate can yield 5-(4-nitrophenyl)-1H-pyrazol-3-amine, a valuable scaffold in drug discovery.

Caption: Role as a versatile building block for heterocycles.

Synthesis of Pyrimidine and Thiazole Derivatives

Condensation reactions with reagents like thiourea or guanidine can lead to the formation of pyrimidine derivatives. These structures are core components of many biologically active compounds. Similarly, reactions with sulfur-containing reagents can be employed to synthesize thiazole rings.

Precursor for Dyes and Functional Materials

The presence of the nitro group, a strong chromophore, makes this compound and its derivatives candidates for dye synthesis. The versatile heterocyclic products derived from it have been investigated for applications in materials science, including as organic light-emitting diodes (OLEDs) and as sensitizers in photodynamic therapy.

Conclusion

This compound is a testament to the power of functional group chemistry. While its "discovery" was an evolutionary step rather than a singular event, its enduring utility is clear. Its straightforward synthesis and high reactivity make it an indispensable tool for organic chemists. The ability to readily construct complex and medicinally relevant heterocyclic scaffolds from this simple precursor ensures its continued importance in both academic research and the industrial development of new pharmaceuticals and functional materials.

Introduction: The Synthetic Versatility and Physicochemical Profile of 3-(4-Nitrophenyl)-3-oxopropanenitrile

An In-depth Technical Guide to the Solubility of 3-(4-Nitrophenyl)-3-oxopropanenitrile

This compound, also known as 4-nitrobenzoylacetonitrile, is a yellow, crystalline solid with the chemical formula C₉H₆N₂O₃.[1] It is identified by its CAS Registry Number 3383-43-5 and has a molecular weight of 190.16 g/mol .[1][2] This compound is a valuable bifunctional intermediate in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which are significant scaffolds in medicinal chemistry and materials science.[1][3][4] The presence of a polar 4-nitrophenyl group, a ketone, and a nitrile function within its structure imparts a unique reactivity profile and dictates its solubility characteristics, which are critical for its application in synthesis, purification, and formulation.[1]

This guide provides a comprehensive analysis of the solubility of this compound. Due to a scarcity of published quantitative data, this document synthesizes theoretical principles with field-proven experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for understanding and determining its solubility in various solvent systems.

Part 1: Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The molecular structure of this compound features a combination of polar and non-polar moieties, suggesting a nuanced solubility profile.

-

Polar Functional Groups: The molecule contains a highly polar nitro group (-NO₂), a ketone (C=O), and a nitrile (-C≡N). These groups can participate in strong dipole-dipole interactions and can act as hydrogen bond acceptors.

-

Non-Polar Moiety: The phenyl ring constitutes the non-polar backbone of the molecule, favoring interactions with non-polar solvents through van der Waals forces.

-

Acidity: The compound possesses acidic protons on the α-carbon situated between the ketone and nitrile groups. Its predicted pKa is approximately 6.38, indicating it is a weak organic acid.[2] This property is crucial for its solubility in aqueous basic solutions, where it can deprotonate to form a highly polar, water-soluble salt.[7]

Based on this structural analysis, a qualitative solubility profile can be predicted, which serves as a foundational hypothesis for experimental verification.

Logical Framework for Solubility Prediction

The following diagram illustrates the decision-making process for predicting the solubility of this compound based on solvent characteristics.

Caption: Logical workflow for predicting solubility based on solute-solvent interactions.

Predicted Qualitative Solubility

The following table summarizes the anticipated solubility of this compound in different classes of solvents. This serves as a practical starting point for solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The polar functional groups can hydrogen bond with the solvent, but the non-polar phenyl ring limits overall solubility, especially in water.[8] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Good to High | These solvents effectively solvate the polar functional groups via dipole-dipole interactions without the competing hydrogen-bond network of protic solvents.[9] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low | The strong polarity of the nitro, ketone, and nitrile groups prevents effective solvation by non-polar solvents.[9] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, offering a balance for solvating both polar and non-polar moieties.[10] |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | High (Reactive) | The acidic nature of the compound (pKa ≈ 6.38) leads to deprotonation and the formation of a highly polar, water-soluble salt.[2][7] |

| Aqueous Acid | 5% HCl | Very Low | The compound lacks a basic functional group to be protonated; therefore, its solubility is not enhanced in acidic media.[11] |

Part 2: Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise data, such as process optimization, crystallization design, and formulation development, experimental determination of solubility is essential.[12] The isothermal equilibrium (shake-flask) method is the gold standard for reliably measuring the equilibrium solubility of a solid compound in a liquid solvent.[12]

Core Methodology: Isothermal Equilibrium (Shake-Flask) Method

This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the isothermal equilibrium method coupled with UV-Vis analysis, a technique well-suited for this chromophoric compound.

Caption: Step-by-step workflow for the isothermal equilibrium solubility determination method.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

2. Preparation of Calibration Curve (for UV-Vis Analysis):

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Perform a series of serial dilutions to create at least five standards of decreasing concentration.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (Beer's Law plot). This is a self-validating step; the linearity (R² > 0.99) confirms the method's suitability.

3. Isothermal Equilibrium Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-